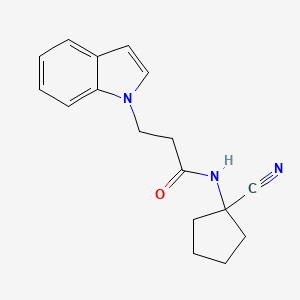
N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, which is the main inhibitory neurotransmitter in the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.
Mecanismo De Acción
CPP-115 works by inhibiting the enzyme N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamide transaminase, which is responsible for the breakdown of N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamide in the brain. By inhibiting this enzyme, CPP-115 increases the levels of N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamide in the brain, leading to enhanced N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamideergic neurotransmission. This increased N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamideergic activity can reduce the excitability of neurons and potentially reduce seizure activity in epilepsy. Additionally, increased N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamideergic activity can have anxiolytic and antidepressant effects, making CPP-115 a promising candidate for the treatment of these disorders.
Biochemical and Physiological Effects
CPP-115 has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to increasing N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamide levels in the brain, CPP-115 has been shown to increase the levels of other inhibitory neurotransmitters, such as glycine and taurine. Additionally, CPP-115 has been shown to increase the expression of N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamide receptors in the brain, potentially enhancing the effects of N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamideergic neurotransmission. These effects have been associated with reduced seizure activity, anxiolytic effects, and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP-115 has several advantages for lab experiments, including its potency and selectivity as a N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamide transaminase inhibitor. Additionally, CPP-115 has been extensively studied in preclinical models, providing a wealth of data on its mechanism of action and potential therapeutic effects. However, there are also limitations to working with CPP-115 in lab experiments. The synthesis of CPP-115 is complex and requires specialized equipment, making it difficult to obtain in large quantities. Additionally, the effects of CPP-115 on human subjects are not well understood, making it difficult to translate preclinical findings to clinical applications.
Direcciones Futuras
There are several potential future directions for research on CPP-115. One area of interest is in the development of new analogs and derivatives of CPP-115 with improved pharmacokinetic properties and enhanced therapeutic potential. Additionally, further studies are needed to understand the effects of CPP-115 on human subjects and to determine its safety and efficacy in clinical applications. Finally, there is a need for more research on the potential use of CPP-115 in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder.
Conclusion
CPP-115 is a potent and selective inhibitor of N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamide transaminase, with potential therapeutic applications in epilepsy, anxiety, depression, and addiction. The synthesis of CPP-115 is complex, but it has been extensively studied in preclinical models, providing a wealth of data on its mechanism of action and potential therapeutic effects. While there are limitations to working with CPP-115 in lab experiments, there are also several potential future directions for research on this compound. Overall, CPP-115 is a promising candidate for the development of new treatments for neurological and psychiatric disorders.
Métodos De Síntesis
CPP-115 can be synthesized through a multistep process involving the reaction of several intermediates. The first step involves the formation of 1-cyanocyclopentanecarboxylic acid, which is then converted to the corresponding acid chloride. This acid chloride is reacted with 1H-indole-1-carboxylic acid to form the desired amide product, CPP-115. The synthesis of CPP-115 is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Aplicaciones Científicas De Investigación
CPP-115 has been studied extensively in preclinical models for its potential therapeutic effects in various neurological and psychiatric disorders. One of the primary applications of CPP-115 is in the treatment of epilepsy. Studies have shown that CPP-115 can increase the levels of N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamide in the brain and reduce seizure activity in animal models of epilepsy. Additionally, CPP-115 has been investigated for its potential use in the treatment of anxiety, depression, and addiction. These studies have shown promising results, indicating that CPP-115 may have broad therapeutic potential in the field of neuropsychiatry.
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-3-indol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c18-13-17(9-3-4-10-17)19-16(21)8-12-20-11-7-14-5-1-2-6-15(14)20/h1-2,5-7,11H,3-4,8-10,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGMNRRQQNUDMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CCN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2585893.png)
![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide](/img/structure/B2585894.png)
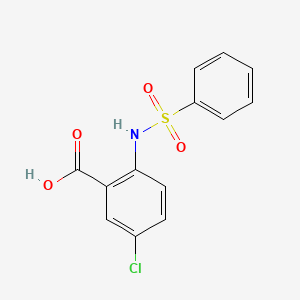
![2-chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide](/img/structure/B2585898.png)
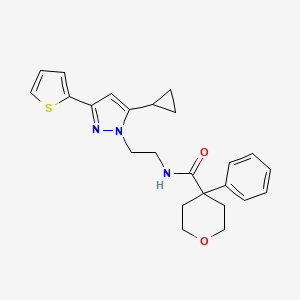
![2-(2,4-dichlorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B2585904.png)
![1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B2585905.png)
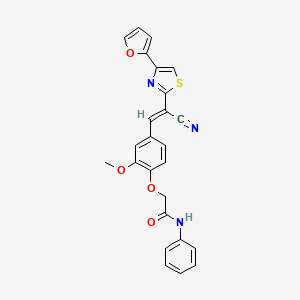
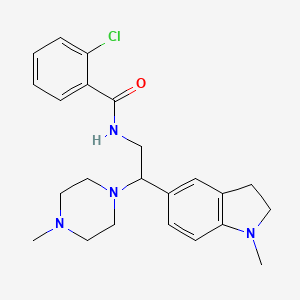
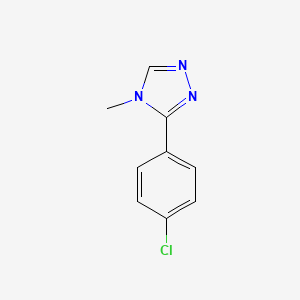

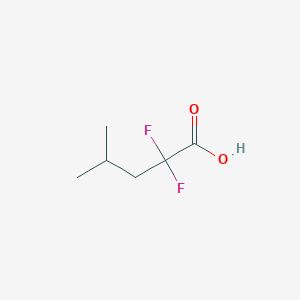
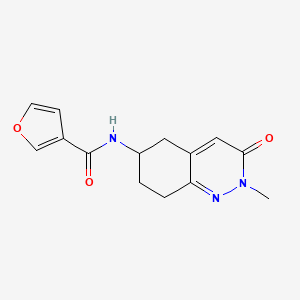
![N-(4-morpholinophenyl)-2-({2-[(phenylsulfonyl)amino]phenyl}sulfanyl)acetamide](/img/structure/B2585915.png)